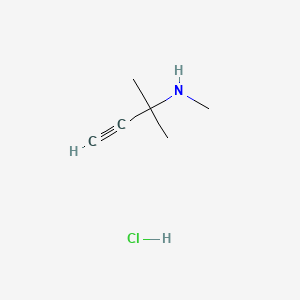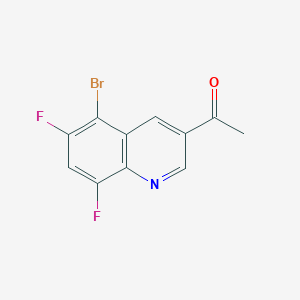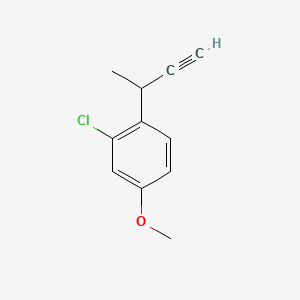
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene is an organic compound with a unique structure that combines a benzene ring substituted with a butynyl group, a chlorine atom, and a methoxy group
Métodos De Preparación
The synthesis of 1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzene and but-3-yn-2-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A common solvent used is tetrahydrofuran (THF).
Catalysts: Palladium catalysts, such as palladium(II) acetate, are often employed to facilitate the coupling reaction.
Procedure: The reaction mixture is heated under reflux conditions for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Análisis De Reacciones Químicas
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The butynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction Reactions: The triple bond in the butynyl group can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.
Major Products: Depending on the reaction conditions and reagents used, the major products can include substituted benzene derivatives, carbonyl compounds, and reduced alkenes or alkanes.
Aplicaciones Científicas De Investigación
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The butynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxy and chloro groups can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
1-(But-3-yn-2-yl)-2-chloro-4-methoxybenzene can be compared with similar compounds such as:
1-(But-3-yn-2-yl)-2-chloro-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-(But-3-yn-2-yl)-2-bromo-4-methoxybenzene: Substitution of chlorine with bromine can affect the compound’s reactivity and interaction with biological targets.
1-(But-3-yn-2-yl)-2-chloro-4-ethoxybenzene: The ethoxy group provides different steric and electronic properties compared to the methoxy group.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11ClO |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
1-but-3-yn-2-yl-2-chloro-4-methoxybenzene |
InChI |
InChI=1S/C11H11ClO/c1-4-8(2)10-6-5-9(13-3)7-11(10)12/h1,5-8H,2-3H3 |
Clave InChI |
DDXWPJULBMZOBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)C1=C(C=C(C=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
![2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide](/img/structure/B13453989.png)
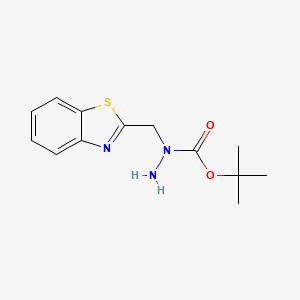
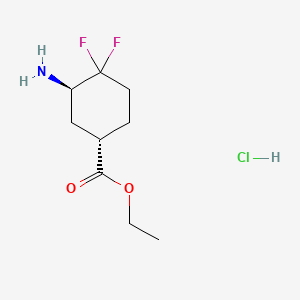
![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13454015.png)
![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)
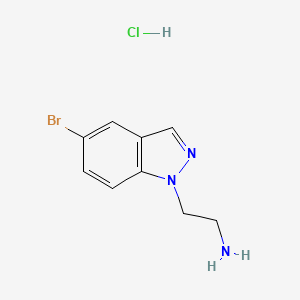
![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate](/img/structure/B13454036.png)
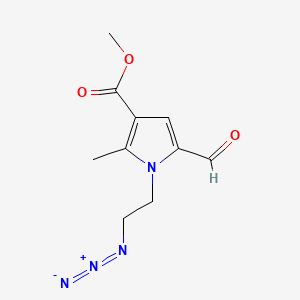
amine hydrochloride](/img/structure/B13454043.png)

